Bpiq-i

Catalog No.
S578945
CAS No.
174709-30-9
M.F
C16H12BrN5
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bpiq-i

CAS Number

174709-30-9

Product Name

Bpiq-i

IUPAC Name

N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21)

InChI Key

YAMAGACQNDAKFB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

Synonyms

8-((3-bromophenyl)amino)-3-methyl-3H-imidazo(4,5-g)quinazoline, BPIQ-I

Canonical SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a protein found on the surface of many cells and plays a crucial role in cell growth and proliferation. In some cancers, EGFR is overactive, leading to uncontrolled cell division. BPIQ-I binds to the ATP binding site of EGFR, blocking its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival []. This mechanism of action makes BPIQ-I a potential therapeutic candidate for cancers driven by EGFR signaling.

Studies on the Anti-Cancer Activity of BPIQ-I

Studies have been conducted to evaluate the anti-cancer properties of BPIQ-I both in vitro (laboratory settings) and in vivo (using animal models).

  • In vitro studies: BPIQ-I has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and glioblastoma [, ].
  • In vivo studies: Using a zebrafish xenograft model of lung cancer, BPIQ-I demonstrated tumor growth suppression and induced apoptosis (programmed cell death) in cancer cells [].

BPIQ-I, or 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one, is a synthetic derivative of the indenoquinoline family. This compound is notable for its structure, which includes multiple ethoxy and pyrrolidine groups, contributing to its unique biological properties. BPIQ-I has been studied primarily for its potential as an anti-cancer agent, particularly against lung cancer cells, demonstrating significant inhibitory effects on cell proliferation and induction of apoptosis through mitochondrial pathways .

BPIQ-I acts as a specific inhibitor of the EGFR tyrosine kinase domain. The EGFR is a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. When growth factors bind to the EGFR, it triggers a signaling cascade that leads to these cellular functions.

BPIQ-I competes with ATP for the ATP binding pocket on the EGFR tyrosine kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to a tyrosine residue on the EGFR, thereby blocking the activation of downstream signaling pathways crucial for cancer cell growth and survival [].

Typical of quinoline derivatives. Its structure allows it to engage in:

  • Nucleophilic substitutions: The presence of ethoxy groups facilitates reactions with nucleophiles.
  • Oxidation reactions: BPIQ-I can undergo oxidation, which may play a role in its biological activity.
  • Amide bond formation: The compound can also participate in biocatalytic reactions involving amide bonds, enhancing its utility in drug discovery

    BPIQ-I exhibits significant biological activity as an anti-cancer agent. Research indicates that it inhibits the growth of lung cancer cells by inducing G2/M-phase arrest and promoting apoptosis. Specifically, BPIQ-I has been shown to down-regulate anti-apoptotic proteins such as survivin and XIAP while up-regulating pro-apoptotic proteins like Bad and Bim. This dual mechanism contributes to its effectiveness against cancer cell proliferation .

The synthesis of BPIQ-I involves several steps typically associated with the construction of complex quinoline derivatives:

  • Formation of the indenoquinoline core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of ethoxy and pyrrolidine groups: These substituents are added via nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (≥95%) for research applications .

BPIQ-I has several promising applications in medicinal chemistry:

  • Anti-cancer therapy: Its primary application is as a potential treatment for lung cancer due to its ability to inhibit cell growth and induce apoptosis.
  • Research tool: BPIQ-I serves as a valuable compound for studying mechanisms of cancer cell proliferation and apoptosis.
  • Drug development: The unique structure and activity profile make it a candidate for further development into therapeutic agents targeting other cancers or diseases involving dysregulated cell growth .

Interaction studies involving BPIQ-I focus on its binding affinity to various molecular targets:

  • Tyrosine Kinase Inhibition: BPIQ-I has demonstrated potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, with an IC50 value of 0.025 nM. This inhibition is critical for its anti-cancer properties, particularly in tumors with activated EGFR signaling pathways .
  • Cellular Mechanisms: Studies have shown that BPIQ-I interacts with cellular apoptotic pathways, influencing the expression of key proteins involved in cell cycle regulation and survival .

BPIQ-I shares structural similarities with several other compounds known for their biological activities. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
TopotecanCamptothecin derivativeAnti-cancer (topoisomerase inhibitor)Established clinical use
IrinotecanCamptothecin derivativeAnti-cancer (topoisomerase inhibitor)Pro-drug form; converted in vivo
PD 159121 (BPIQ-I)Quinazoline derivativeEGFR inhibition; anti-cancerPotent EGFR inhibitor; unique structure
GefitinibQuinazoline derivativeEGFR inhibition; anti-cancerFirst-line treatment for non-small cell lung cancer

BPIQ-I is unique due to its specific structural modifications that enhance its potency against lung cancer cells compared to these other compounds. Its ability to induce apoptosis through distinct pathways further differentiates it from traditional chemotherapeutics like topotecan and irinotecan .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

353.02761 g/mol

Monoisotopic Mass

353.02761 g/mol

Heavy Atom Count

22

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

BPIQ-I

Dates

Modify: 2023-08-15

Quinoline-Based Compound BPIQ Exerts Anti-Proliferative Effects on Human Retinoblastoma Cells via Modulating Intracellular Reactive Oxygen Species

Kai-Chun Cheng, Chun-Tzu Hung, Kuo-Jen Chen, Wen-Chuan Wu, Jau-Ling Suen, Cheng-Hsien Chang, Chi-Yu Lu, Chih-Hua Tseng, Yeh-Long Chen, Chien-Chih Chiu
PMID: 26564153   DOI: 10.1007/s00005-015-0368-4

Abstract

Retinoblastoma (Rb) is the most common primary intraocular malignant tumor of childhood. It is important to develop the strategy for Rb treatment. We have tested a quinolone derivative 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ) for its anti-cancer effects against Rb via cultured human Rb cell line Y79. Our results showed that BPIQ significantly inhibits cell growth of Y79. Furthermore, the flow cytometer-based assays and Western blotting showed that BPIQ induces the apoptosis of Y79 via increasing the level of reactive oxygen species (ROS). Besides, the activation of γH2AX, a DNA damage sensor in human Y79 cells was also observed, indicating the potential of BPIQ for causing DNA damage of Rb cells. On the contrary, BPIQ-induced apoptosis of Y79 cells was attenuated significantly by N-acetyl-L-cysteine (NAC), an ROS scavenger. The results of Western blot showed that BPIQ down-regulates the levels of anti-apoptotic proteins Bcl-2, survivin and XIAP while up-regulates the pro-apoptotic proteins Bad, Bax and Bid. Our present study demonstrated the anti-proliferative effect of BPIQ in human Y79 cells. The inhibitory effect of BPIQ on the proliferation of Y79 cells is, at least, partly mediated by the regulation of ROS and DNA damage pathway. In conclusion, BPIQ may provide an alternative option in the chemotherapeutics or chemoprevention on the Rb therapy in the future.


Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules

Yuehan Zhou, Patrice Bouyer, Walter F Boron
PMID: 16705143   DOI: 10.1152/ajprenal.00520.2005

Abstract

A previous study demonstrated that proximal tubule cells regulate HCO(3)(-) reabsorption by sensing acute changes in basolateral CO(2) concentration, suggesting that there is some sort of CO(2) sensor at or near the basolateral membrane (Zhou Y, Zhao J, Bouyer P, and Boron WF Proc Natl Acad Sci USA 102: 3875-3880, 2005). Here, we hypothesized that an early element in the CO(2) signal-transduction cascade might be either a receptor tyrosine kinase (RTK) or a receptor-associated (or soluble) tyrosine kinase (sTK). In our experiments, we found, first, that basolateral 17.5 microM genistein, a broad-spectrum tyrosine kinase inhibitor, virtually eliminates the CO(2) sensitivity of HCO(3)(-) absorption rate (J(HCO(3))). Second, we found that neither basolateral 250 nM nor basolateral 2 microM PP2, a high-affinity inhibitor for the Src family that also inhibits the Bcr-Abl sTK as well as the Kit RTK, reduces the CO(2)-stimulated increase in J(HCO(3)). Third, we found that either basolateral 35 nM PD168393, a high-affinity inhibitor of RTKs in the erbB (i.e., EGF receptor) family, or basolateral 10 nM BPIQ-I, which blocks erbB RTKs by competing with ATP, eliminates the CO(2) sensitivity. In conclusion, the transduction of the CO(2) signal requires activation of a tyrosine kinase, perhaps an erbB. The possibilities include the following: 1) a TK is simply permissive for the effect of CO(2) on J(HCO(3)); 2) a CO(2) receptor activates an sTK, which would then raise J(HCO(3)); 3) a CO(2) receptor transactivates an RTK; and 4) the CO(2) receptor could itself be an RTK.


Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor

G W Rewcastle, B D Palmer, A J Bridges, H D Showalter, L Sun, J Nelson, A McMichael, A J Kraker, D W Fry, W A Denny
PMID: 8632415   DOI: 10.1021/jm950692f

Abstract

Following the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (4; PD 153035) as an extremely potent (IC(50) 0.025 nM) inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), several fused tricyclic quinazoline analogues have been prepared and evaluated for their ability to inhibit the enzyme. The most potent compound was the linear imidazo[4,5-g]quinazoline (8), which exhibited an IC(50) of 0.008 nM for inhibition of phosphorylation of a fragment of phospholipase C-gamma-1 as substrate. While N-methyl analogues of 8 showed similar potency, analogous N-[2-(dimethylamino)ethyl] derivatives were less effective. The next most potent compounds were the linear pyrazoloquinazolines (19 and 20) (IC(50)s 0.34 and 0.44 nM) and pyrroloquinazoline (21) (IC(50) 0.44nM), while several other linear tricyclic ring systems of similar geometry to 8 (triazolo-, thiazolo-, and pyrazinoquinazolines) were less effective. In the imidazo[4,5-g]quinazoline and pyrroloquinazoline series, the corresponding angular isomers were also much less effective than the linear ones. These results are consistent with structure-activity relationship studies previously developed for the 4-[(3-bromophenyl)amino] quinazolines, which suggested that small electron-donating substituents at the 6- and 7-positions were desirable for high potency. Cellular studies of the linear imidazoloquinazoline 8 show that it can enter cells and rapidly and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of the EGFR.


Explore Compound Types